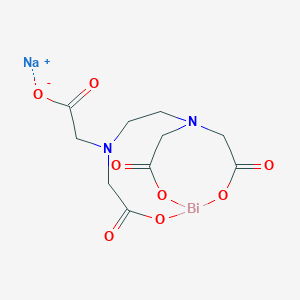

Bismuthsodiumethylenediaminetetraacetate

Beschreibung

Contextualization within Coordination Chemistry and Complex Systems Research

Coordination chemistry explores the physical and chemical properties, synthesis, and applications of coordination complexes. Bismuth, as a heavy p-block element, presents a fascinating case study in this domain. The coordination chemistry of bismuth has been historically underdeveloped compared to its lighter counterparts. utexas.edu Unlike more commonly studied transition metals, bismuth is a poor σ donor with a relativistically contracted 6s lone pair of electrons. utexas.edu However, its status as the heaviest stable element makes it an intriguing subject for research. utexas.edu

Bismuth(III) is the most stable ionic form and is known to form complexes with a wide variety of ligands, exhibiting diverse coordination numbers and geometries. acs.orgacs.org A key feature of Bi(III) is its stereochemically active 6s² lone pair, which can significantly influence the geometry of its complexes. acs.org This often results in distorted coordination polyhedra. Bismuth complexes are characterized by a central bismuth ion (Bi³⁺) coordinated with various ligands, and their coordination geometry can vary significantly, leading to a range of structural motifs from mononuclear to polynuclear and heterometallic complexes.

The ligand in Bismuth Sodium Ethylenediaminetetraacetate (B1237979) is derived from ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate chelating agent. EDTA is capable of forming highly stable complexes with a wide array of metal ions by binding through its two nitrogen atoms and four carboxylate groups. The interaction of bismuth with multidentate ligands containing oxygen and nitrogen donor atoms, such as EDTA, is particularly strong. peerj.com The resulting complexes are often highly stable due to the chelate effect, which involves the formation of multiple rings within the coordination sphere. peerj.com

Evolution of Research Perspectives on Metal-Ligand Systems

The study of metal-ligand systems has evolved significantly over the past decades. Initially, the focus was primarily on the synthesis and basic characterization of new compounds. However, with advancements in analytical techniques, research has shifted towards a deeper understanding of the intricate relationship between the structure of a complex and its properties. For bismuth-ligand systems, this has meant moving beyond simple syntheses to detailed structural elucidation using techniques like single-crystal X-ray diffraction.

Early research into bismuth-EDTA complexes laid the groundwork for understanding their formation and stability. Over time, the focus has expanded to include the kinetic and mechanistic aspects of these systems. For instance, kinetic studies have been conducted on the isotopic exchange reactions between hydrolyzed bismuth ions and their EDTA complexes.

More recently, the unique properties of bismuth, such as its low toxicity and high spin-orbit coupling, have driven research in new directions. acs.orgacs.org There is a growing interest in the potential applications of bismuth coordination complexes in various fields, including materials science and medicine. tandfonline.com This has led to the synthesis and characterization of novel bismuth complexes with EDTA-based ligands, exploring their structural diversity and functional potential. peerj.com The development of advanced spectroscopic and computational methods has further enabled researchers to probe the electronic structure and bonding in these complex systems with greater accuracy.

Scope and Objectives of a Comprehensive Academic Review on Bismuthsodiumethylenediaminetetraacetate

A comprehensive academic review of Bismuth Sodium Ethylenediaminetetraacetate aims to synthesize the existing body of knowledge on this compound and its closely related analogues. The primary objective is to provide a detailed and scientifically accurate account of its chemical and physical properties, grounded in empirical research.

The scope of such a review would encompass:

Synthesis and Structural Analysis: A thorough examination of the methods used to synthesize Bismuth Sodium Ethylenediaminetetraacetate and related Bi-EDTA complexes. This includes a detailed analysis of their molecular and crystal structures, as determined by techniques such as X-ray crystallography. Key structural parameters, including bond lengths, bond angles, and coordination geometry, would be presented and discussed.

Physicochemical Properties: A review of the known physicochemical properties of the compound, including its solubility, stability, and spectroscopic characteristics (e.g., NMR, IR, UV-Vis). This would involve compiling and interpreting data from various experimental studies.

Comparative Analysis: A comparison of the structural and chemical properties of Bismuth Sodium Ethylenediaminetetraacetate with other bismuth coordination complexes and other metal-EDTA complexes. This would help to highlight the unique features of the bismuth-EDTA system.

A key focus of this review is the presentation of detailed research findings, including the compilation of structural data into accessible formats such as data tables. The following table presents crystallographic data for a closely related compound, (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, which provides valuable insight into the structural characteristics of bismuth-EDTA complexes. acs.org

| Parameter | Value |

| Chemical Formula | C₁₀H₁₇BiN₂O₁₀ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 17.196(2) |

| b (Å) | 6.837(1) |

| c (Å) | 13.277(2) |

| β (°) | 105.74(1) |

| Volume (ų) | 1500.2(3) |

| Z | 4 |

| Coordination Number of Bi | 8 |

| Geometry | Bicapped Trigonal Prism |

In the structure of (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, the EDTA ligand acts in a hexadentate fashion, coordinating to the bismuth atom through two nitrogen atoms and four carboxylate oxygen atoms. acs.org The coordination sphere of the bismuth atom is completed to eight by two water molecules, resulting in a bicapped trigonal prismatic geometry. acs.org This detailed structural information is crucial for a comprehensive understanding of the coordination chemistry of bismuth with EDTA.

Eigenschaften

Molekularformel |

C10H12BiN2NaO8 |

|---|---|

Molekulargewicht |

520.18 g/mol |

IUPAC-Name |

sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate |

InChI |

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |

InChI-Schlüssel |

WORMMZRMMHDSSL-UHFFFAOYSA-J |

Kanonische SMILES |

C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Bismuth Coordination Compounds

Rational Design Principles for Bismuth-Ligand Complex Synthesis

The rational design of bismuth complexes hinges on predicting and controlling the interaction between the bismuth cation (Bi³⁺) and the coordinating ligands. This involves a careful selection of ligands and reaction conditions to achieve a desired molecular architecture and functionality. The large ionic radius, flexible coordination number (up to 10), and the presence of a stereochemically active 6s² lone pair on the Bi³⁺ ion present unique challenges and opportunities in synthetic design. scispace.comresearchgate.netnih.gov

The design of the ligand is the most critical element in controlling the coordination environment of the bismuth center. For a complex like Bismuthsodiumethylenediaminetetraacetate, the ethylenediaminetetraacetic acid (EDTA) ligand is a prime example of a targeted design strategy.

Multidentate Ligands: EDTA is a hexadentate ligand, meaning it can bind to the metal center through six donor atoms (two nitrogen and four oxygen atoms). This chelate effect, where a single ligand binds to a central metal ion at multiple points, results in a significantly more stable complex compared to those formed with monodentate ligands. peerj.com

Donor Atom Selection: Bismuth(III) is a borderline Lewis acid, showing a high affinity for multidentate ligands containing both oxygen and nitrogen donor atoms. peerj.com The strategic inclusion of these atoms in a ligand framework, as seen in EDTA, ensures strong and stable coordination.

Steric and Electronic Factors: The structure of the ligand dictates the geometry of the resulting complex. The flexible nature of the EDTA backbone allows it to wrap around the Bi³⁺ ion, accommodating its large size and variable coordination preferences. The stereochemically active lone pair of electrons on the Bi³⁺ ion can influence the final geometry, leading to distorted coordination spheres, often described as hemidirectional. scispace.comnih.gov The choice of ligand can be used to either accommodate or minimize the influence of this lone pair to achieve specific structural outcomes.

The table below summarizes key ligand design considerations for bismuth complexes.

Table 1: Ligand Design Strategies for Bismuth(III) Complexes| Strategy | Description | Example Ligand for Bismuth | Rationale |

|---|---|---|---|

| Chelation | Use of multidentate ligands to form multiple bonds with the Bi³⁺ ion, increasing complex stability. | Ethylenediaminetetraacetic acid (EDTA) | The chelate effect leads to thermodynamically stable complexes. peerj.com |

| Donor Atom Preference | Selection of ligands with donor atoms that have a high affinity for Bi³⁺. | Polyaminocarboxylates | Bi³⁺ binds effectively to both nitrogen and oxygen donor atoms. researchgate.netacs.org |

| Steric Control | Utilizing bulky ligands to control the coordination number and geometry around the bismuth center. | Thiophen-substituted phenanthroline | Can prevent the formation of polymeric structures and stabilize specific geometries. ucl.ac.uknih.gov |

| Preorganization | Designing rigid ligands that are already in a conformation suitable for binding the metal ion. | Phenol-bridged scaffolds | Reduces the entropic penalty of complexation, leading to higher stability. chemrxiv.org |

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and achieving high yields of the desired product. The formation of bismuth complexes in solution is typically a substitution reaction where solvent molecules or other weakly bound ligands in the bismuth coordination sphere are replaced by the desired ligand.

For the synthesis of this compound, the mechanism involves the complexation of Bi³⁺ by the EDTA⁴⁻ anion. The reaction is highly dependent on pH, as the carboxylic acid groups of EDTA must be deprotonated to act as effective donor groups. The general steps can be rationalized as:

Solvation: The bismuth salt dissolves and the Bi³⁺ ion is solvated by water molecules, forming an aqua complex, [Bi(H₂O)ₙ]³⁺.

Ligand Deprotonation: The pH of the solution is adjusted to deprotonate the carboxylic acid groups of the ethylenediaminetetraacetic acid.

Stepwise Coordination: The deprotonated EDTA anion displaces the coordinated water molecules in a stepwise fashion, with the nitrogen and carboxylate groups binding to the bismuth center.

Chelate Formation: The final, stable chelate is formed once all possible donor atoms of the EDTA ligand have coordinated to the bismuth ion, resulting in the [Bi(EDTA)]⁻ complex anion.

Contemporary Synthetic Approaches to Bismuth Coordination Compounds

Modern synthetic chemistry offers a variety of methods for the preparation of bismuth coordination compounds, ranging from traditional solution-phase techniques to more innovative and sustainable solid-state and mechanochemical protocols.

Solution-phase synthesis remains the most common method for preparing bismuth coordination compounds like this compound. This approach involves dissolving the reactants in a suitable solvent and allowing the complex to form, often followed by precipitation or crystallization.

A typical synthesis of a bismuth-EDTA complex involves reacting a soluble bismuth salt, such as Bismuth(III) nitrate (B79036), with a solution of the disodium (B8443419) or tetrasodium (B8768297) salt of EDTA in an aqueous medium. peerj.comresearchgate.netgoogle.com The reaction conditions, particularly pH, are carefully controlled to ensure complete complexation and to prevent the precipitation of bismuth hydroxides. google.com The resulting complex can then be isolated by concentrating the solution and inducing precipitation, followed by filtration and drying. peerj.com

Variations of this method include solvothermal and hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. These techniques can promote the formation of highly crystalline products and unique structural phases that may not be accessible under ambient conditions. acs.org

Table 2: Comparison of Solution-Phase Synthetic Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Precipitation | Reactants are mixed in a solvent at ambient or slightly elevated temperatures, leading to product precipitation. peerj.com | Simple, scalable, widely applicable. | May produce amorphous or poorly crystalline products. |

| Hydrothermal/Solvothermal | Synthesis is performed in a sealed autoclave using water or an organic solvent above its boiling point. acs.org | Yields highly crystalline products, allows for control over particle morphology. | Requires specialized equipment, higher energy consumption. |

| Slow Evaporation | A solution of the complex is allowed to evaporate slowly, leading to the formation of single crystals. acs.org | Excellent method for obtaining high-quality single crystals for X-ray diffraction. | Slow process, not suitable for large-scale synthesis. |

In recent years, solid-state and mechanochemical methods have gained prominence as powerful alternatives to traditional solution-based synthesis. These techniques are often more environmentally friendly due to the reduction or elimination of bulk solvents.

Mechanochemistry involves the grinding or milling of solid reactants together, where the mechanical energy input induces chemical reactions. scispace.comresearchgate.net This method has been successfully applied to synthesize various bismuth active pharmaceutical ingredients (APIs), including bismuth carboxylates like bismuth subgallate and bismuth citrate. rsc.orgrsc.org The synthesis of this compound via mechanochemistry would likely involve grinding a bismuth source, such as bismuth(III) oxide (Bi₂O₃), directly with the sodium salt of EDTA. Liquid-assisted grinding (LAG), where a catalytic amount of liquid is added, can often accelerate the reaction. rsc.org

These solid-state methods offer several advantages:

Reduced Solvent Waste: They significantly decrease the environmental impact associated with solvent use and disposal. rsc.org

High Yields and Purity: Reactions often proceed to completion, yielding pure products without the need for extensive purification. rsc.org

Access to Novel Structures: Mechanochemistry can sometimes produce polymorphs or phases that are inaccessible through solution methods.

The synthesis of bismuth complexes is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. Bismuth itself is often referred to as a "green" heavy metal due to its remarkably low toxicity compared to its neighbors in the periodic table like lead and antimony. iwu.eduacs.orgnih.gov

Key green chemistry principles applied to the synthesis of bismuth complexes include:

Use of Low-Toxicity Reagents: Employing bismuth salts is inherently greener than using more toxic metal ions. iwu.edu

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Solvent Minimization: The adoption of mechanochemical and solid-state syntheses directly addresses the goal of reducing solvent use. rsc.orgrsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with mechanochemistry, reduces energy consumption compared to solvothermal methods. iwu.edu

Catalysis: The use of bismuth compounds as catalysts in organic synthesis is a major area of green chemistry research, leveraging their low toxicity and unique reactivity. rsc.orgrsc.org

The development of synthetic routes for compounds like this compound that incorporate these principles is a key goal for modern inorganic and pharmaceutical chemistry.

Synthesis of Bismuth Coordination Compound Analogues for Research

The synthesis of analogues of established bismuth coordination compounds, such as those based on ethylenediaminetetraacetic acid (EDTA), is crucial for systematic research into structure-activity relationships. Bismuth(III) displays a strong affinity for multidentate ligands with oxygen and nitrogen donor atoms, making EDTA-based structures a versatile platform for modification. peerj.com By systematically altering the components of the coordination sphere, researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting complexes.

Structural modification of bismuth coordination compounds is a key strategy for developing new analogues with tailored properties. These modifications can be broadly categorized into alterations of the primary ligand, substitution of co-ligands, and changes in the counter-ion. The ligand environment is a critical determinant of the geometry of bismuth complexes, which can influence their biological activities. mdpi.com Even minor modifications to the ligand structure can have profound effects on the efficacy of the complex. mdpi.com

Key strategies include:

Ligand Backbone Alteration: This involves synthesizing derivatives of a primary chelating agent. For instance, an EDTA-based phenylene ligand has been used to create a new acyclic bismuth complex, altering the rigidity and electronic properties of the ligand framework compared to traditional EDTA. peerj.compeerj.com

Substitution of Ancillary Ligands: In complexes where the bismuth center is not fully coordinated by a single multidentate ligand, ancillary or co-ligands can be introduced. The reaction of a primary bismuth complex with co-ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl results in mixed-ligand complexes with different structural and photophysical characteristics. rsc.org

Functional Group Modification: Introducing or replacing functional groups on the ligand can change the complex's solubility, stability, and interaction with biological targets. One innovative approach involves substituting hydrocarbon ligands with mercaptocarborane ligands to enhance specific activities. mdpi.com

The following table summarizes common structural modification strategies for creating bismuth coordination compound analogues.

| Modification Strategy | Description | Example Component | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Ligand Backbone Alteration | Changing the core structure of the primary chelating ligand. | EDTA-based phenylene ligand | Alters rigidity, coordination geometry, and electronic properties. | peerj.compeerj.com |

| Ancillary Ligand Substitution | Introducing secondary ligands into the coordination sphere. | 1,10-phenanthroline, 2,2'-bipyridyl | Modifies steric bulk and photophysical properties. | rsc.org |

| Functional Group Replacement | Replacing specific chemical groups on the ligand. | Mercaptocarborane ligands | Enhances specific biological or chemical activities. | mdpi.com |

The development of stereoselective synthetic pathways is essential for producing chiral bismuth complexes. The versatile coordination geometry of metal centers makes the synthesis of a specific stereoisomer a significant challenge. researchgate.net Asymmetric synthesis in coordination chemistry often relies on the use of chiral ligands that can effectively transfer their chirality to the metallic center, predetermining the final configuration of the complex. researchgate.net

Enantioselective reactions using chiral bismuth catalysts represent a growing area of interest. morressier.com Key to these syntheses is the creation of a chiral environment around the bismuth ion. This is typically achieved by forming complexes with enantiomerically pure organic ligands.

Common approaches include:

Chiral Bidentate Ligands: Chiral bipyridine ligands have been successfully complexed with bismuth triflate to create water-compatible chiral Lewis acids. These complexes catalyze asymmetric reactions with high enantioselectivity, demonstrating that the chiral ligand effectively stabilizes the bismuth cation in aqueous media while inducing asymmetry. acs.org

Chiral Anionic Ligands: Another strategy involves using chiral anions designed to dissociate, such as those derived from BINOL-phosphates. These ligands create a chiral environment around the bismuth center, enabling its use in catalytic carbon-nitrogen bond-forming reactions. morressier.com

Stereospecific Ligand Attachment: EDTA derivatives have been synthesized for stereochemically specific attachment to biomolecules. For example, a derivative can be connected in a stereochemically unique way to the cysteine residues of a protein, creating a chiral metal chelate in a highly controlled manner. nih.gov

The table below details select pathways for synthesizing chiral bismuth variants.

| Chiral Ligand Type | Bismuth Precursor | Synthetic Approach | Resulting Chiral Variant | Reference |

|---|---|---|---|---|

| Chiral Bipyridine | Bismuth triflate (Bi(OTf)₃) | Complexation in an organic/aqueous solvent system. | Water-compatible chiral Lewis acid for asymmetric hydroxymethylation. | acs.org |

| BINOL-derived Phosphate Diesters | Not specified | Formation of complexes with dissociable chiral anionic ligands. | Chiral catalysts for enantioselective C-N bond formation. | morressier.com |

| EDTA derivative with S-mesylcysteine | Not specified | Stereospecific attachment to thiol groups on proteins. | Protein-bound chiral metal chelates for NMR analysis. | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bismuth Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the solution-state structure and dynamics of diamagnetic metal complexes, including those of bismuth. The diamagnetic nature of Bi(III) allows for the direct observation of proton and carbon resonances of the coordinated ligands without the complicating effects of paramagnetic broadening, providing valuable information on the ligand's conformation upon complexation.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

The coordination of the ethylenediaminetetraacetate (B1237979) (EDTA) ligand to the bismuth ion induces significant changes in the ¹H and ¹³C NMR spectra compared to the free ligand. In the uncomplexed form, the EDTA ligand typically exhibits a simpler NMR spectrum due to the rapid conformational changes in solution. However, upon chelation to a metal ion like bismuth, the ligand adopts a more rigid structure. This rigidity often leads to a more complex and informative spectrum.

For bismuth complexes with EDTA-based ligands, the ¹H NMR spectrum is characterized by a notable increase in the number of signals, with some appearing as doublets of doublets. This increased complexity is a direct consequence of the rigid system formed upon chelation, where the protons on the ethylenic backbone and the acetate (B1210297) arms become chemically non-equivalent.

While specific chemical shift data for Bismuth Sodium Ethylenediaminetetraacetate is not extensively reported, the principles can be illustrated by examining related metal-EDTA complexes. The coordination to a metal center generally leads to a downfield shift of the ligand's proton and carbon signals due to the inductive effect of the metal ion.

Table 1: Representative ¹H NMR Chemical Shifts for Metal-EDTA Complexes

| Metal Ion | Methylene (B1212753) Protons (Backbone) | Methylene Protons (Acetate Arms) |

|---|---|---|

| Free EDTA | ~2.8 ppm (singlet) | ~3.5 ppm (singlet) |

| Zn(II) | 2.87 ppm (singlet) | 3.36 ppm (quartet) |

| Mg(II) | 2.70 ppm (singlet) | 3.23 ppm (quartet) |

| Ca(II) | 2.56 ppm (singlet) | 3.13 ppm (quartet) |

Note: The data presented is for illustrative purposes and represents typical shifts observed for other divalent metal-EDTA complexes. The exact chemical shifts for the Bi(III)-EDTA complex may vary.

Similarly, the ¹³C NMR spectrum of the complex is expected to show distinct resonances for the carboxylate carbons and the methylene carbons of the EDTA ligand, with their chemical shifts being influenced by the coordination to the bismuth center.

Heteronuclear NMR (e.g., ³¹P, ¹⁹F, ¹¹³Cd) for Ligand and Metal Probing

While not directly applicable to Bismuth Sodium Ethylenediaminetetraacetate which lacks phosphorus or fluorine, heteronuclear NMR is a valuable technique for probing the coordination environment of metal ions. For instance, in complexes containing phosphorus- or fluorine-bearing ligands, ³¹P or ¹⁹F NMR can provide direct information about the metal-ligand interactions. Although bismuth itself has an NMR active nucleus, ²⁰⁹Bi, its very large quadrupole moment and low sensitivity make it extremely challenging to observe directly in solution NMR.

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unequivocally assigning the proton and carbon signals in complex molecules like Bismuth Sodium Ethylenediaminetetraacetate. A COSY spectrum would reveal the coupling relationships between adjacent protons within the EDTA backbone and its acetate arms, helping to trace the connectivity of the ligand framework. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing a complete assignment of the ¹H and ¹³C resonances. These techniques are crucial for confirming the rigid, chelated structure of the EDTA ligand around the bismuth ion.

Vibrational and Electronic Spectroscopy of Bismuth Coordination Compounds

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and the nature of the electronic transitions within the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful method for identifying the functional groups and probing the coordination of the carboxylate groups of the EDTA ligand to the bismuth ion. The infrared spectrum of Bismuth Sodium Ethylenediaminetetraacetate is expected to show characteristic absorption bands corresponding to the vibrational modes of the coordinated EDTA ligand.

A key region of interest in the FT-IR spectrum of metal-EDTA complexes is the region of the carboxylate (COO⁻) stretching vibrations. In the free EDTA salt, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups give rise to strong absorption bands. Upon coordination to a metal ion, the positions of these bands are altered. The coordination of the carboxylate group to the bismuth ion is expected to result in a significant shift in the asymmetric stretching vibration to a lower frequency and the symmetric stretching vibration to a higher frequency compared to the free ligand. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate groups (e.g., monodentate, bidentate, or bridging).

Table 2: Typical FT-IR Vibrational Frequencies for Metal-EDTA Complexes

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretching (of water) | 3500 - 3200 | Broad band indicating presence of water molecules |

| C-H stretching | 3000 - 2850 | Stretching vibrations of the methylene groups |

| Asymmetric COO⁻ stretching | 1650 - 1590 | Stretching of the coordinated carboxylate groups |

| Symmetric COO⁻ stretching | 1450 - 1380 | Stretching of the coordinated carboxylate groups |

| C-N stretching | 1120 - 1080 | Stretching of the carbon-nitrogen bonds |

| Bi-N stretching | Lower frequency region | Vibration of the bismuth-nitrogen bond |

| Bi-O stretching | Lower frequency region | Vibration of the bismuth-oxygen (B8504807) bond |

Note: These are general ranges for metal-EDTA complexes, and the specific peak positions for Bismuth Sodium Ethylenediaminetetraacetate may vary.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the Bismuth Sodium Ethylenediaminetetraacetate complex. The Bi(III) ion has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration. The UV-Vis spectrum of the Bi(III)-EDTA complex is characterized by a strong absorption band in the ultraviolet region. This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily localized on the EDTA ligand to a molecular orbital associated with the bismuth ion.

Research has shown that the Bismuth(III)-EDTA complex exhibits a distinct absorption maximum.

Table 3: UV-Vis Absorption Data for the Bismuth(III)-EDTA Complex

| Complex | Absorption Maximum (λₘₐₓ) | Type of Transition |

|---|---|---|

| [Bi(EDTA)]⁻ | 265 nm chegg.comchegg.com | Ligand-to-Metal Charge Transfer (LMCT) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of Bismuth Sodium Ethylenediaminetetraacetate. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise mass information and insights into the molecule's composition and fragmentation behavior under energetic conditions. wikipedia.org

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of Bismuth Sodium Ethylenediaminetetraacetate with high accuracy. This technique can differentiate between compounds with the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio to several decimal places. The compound's molecular formula is C₁₀H₁₂BiN₂NaO₈, with a monoisotopic mass of approximately 520.0295 atomic mass units (amu). guidechem.comchemsrc.com HRMS analysis would confirm this elemental composition by providing an experimental mass that is extremely close to the theoretical value, thereby validating the compound's identity.

Below is a table detailing the theoretical exact masses for the primary ion and related adducts of Bismuth Sodium Ethylenediaminetetraacetate that would be observed in an HRMS analysis.

| Ion Species | Molecular Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₁₀H₁₃BiN₂NaO₈⁺ | 521.0368 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₁₂BiN₂Na₂O₈⁺ | 543.0188 | Sodiated molecular ion |

| [M-Na+2H]⁺ | C₁₀H₁₄BiN₂O₈⁺ | 499.0546 | Ion formed by loss of sodium and addition of two protons |

| [Bi(EDTA)]⁻ | C₁₀H₁₂BiN₂O₈⁻ | 497.0401 | The anionic bismuth-EDTA complex |

Note: The m/z values are calculated based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na, and ²⁰⁹Bi.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity and fragmentation pathways of the Bismuth Sodium Ethylenediaminetetraacetate complex. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

While direct experimental fragmentation data for Bismuth Sodium Ethylenediaminetetraacetate is not extensively published, the fragmentation pathways can be predicted based on the known behavior of metal-EDTA complexes. nih.govnih.govarabjchem.org The fragmentation of the EDTA ligand itself typically involves sequential losses of carboxyl groups (as CO₂) and cleavages along the ethylenediamine (B42938) backbone. The presence of the bismuth and sodium ions influences the fragmentation, with different adducts potentially leading to distinct fragmentation pathways. arabjchem.org

The table below outlines potential fragmentation pathways for the [Bi(EDTA)]⁻ anion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 497.04 | 453.05 | CO₂ (43.99) | Loss of a single carboxyl group. |

| 497.04 | 439.03 | CH₂O₂ (46.01) | Loss of a formic acid moiety. |

| 453.05 | 409.06 | CO₂ (43.99) | Subsequent loss of a second carboxyl group. |

| 497.04 | 381.06 | C₂H₄N(CH₂CO₂)₂ (186.06) | Cleavage of the ethylenediamine backbone. |

X-ray Diffraction Studies for Atomic-Level Structure

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, atomic-resolution structure of a molecule. mdpi.com By irradiating a single, high-quality crystal of Bismuth Sodium Ethylenediaminetetraacetate with an X-ray beam, a unique diffraction pattern is produced. Analysis of this pattern allows for the complete determination of the crystal structure, including the coordination environment of the bismuth atom, the conformation of the EDTA ligand, and the location of the sodium counter-ion. mdpi.com

Studies on related bismuth-EDTA complexes suggest that the EDTA ligand acts in a hexadentate fashion, coordinating to the bismuth ion through its two nitrogen atoms and four carboxylate oxygen atoms. This coordination would result in a highly stable, chelated structure. The remaining coordination sites on the bismuth ion may be occupied by water molecules, leading to a high coordination number. Single-crystal XRD would precisely measure these interactions.

The table below lists the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction analysis.

| Parameter | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of formula units per unit cell. |

| Bond Lengths and Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Coordination Number and Geometry | The number of atoms bonded to the central bismuth ion and their spatial arrangement. |

Powder X-ray diffraction (XRD) is a versatile technique used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of Bismuth Sodium Ethylenediaminetetraacetate is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique fingerprint for the crystalline phase of the compound. It is primarily used for:

Phase Identification: Comparing the experimental XRD pattern to databases (like the JCPDS database) to confirm the identity of the synthesized material. mdpi.com

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. researchgate.net

Crystallinity Analysis: Assessing the degree of crystallinity of the sample; sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline nature. mdpi.com

Following the collection of diffraction data from either single-crystal or powder XRD, advanced computational analysis is required to elucidate the final structure. This process, known as structure refinement, involves creating a theoretical model of the crystal structure and iteratively adjusting its parameters (such as atomic positions and thermal displacement) to achieve the best possible fit with the experimental diffraction data.

The quality of the refined crystal structure is assessed using statistical indicators, most notably the R-factor (or residual factor). A low R-factor signifies a good agreement between the observed and calculated diffraction patterns, indicating a high-quality and reliable structural model. This refinement process provides the final, high-precision atomic coordinates and geometric parameters of Bismuth Sodium Ethylenediaminetetraacetate.

Ancillary Characterization Techniques

To further substantiate the structure and ascertain the purity of bismuth-sodium ethylenediaminetetraacetate, several ancillary characterization methods are employed. These techniques provide fundamental information regarding the elemental composition and the behavior of the complex in solution, complementing spectroscopic data for a comprehensive structural elucidation.

Elemental Microanalysis (C, H, N, S, Halogens)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized complex like bismuth-sodium ethylenediaminetetraacetate. By comparing the experimentally determined percentages with the calculated theoretical values based on the proposed chemical formula, the purity and stoichiometry of the compound can be confirmed.

For the target compound, Bismuthsodiumethylenediaminetetraacetate, with the proposed formula C₁₀H₁₂BiN₂NaO₈, the theoretical elemental composition can be calculated.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 23.09 |

| Hydrogen | H | 2.33 |

| Nitrogen | N | 5.38 |

While specific experimental data for this compound is not extensively detailed in publicly available literature, findings from closely related bismuth-EDTA derivatives illustrate the application of this technique. For instance, the elemental analysis of a synthesized bismuth complex with an EDTA-based phenylene ligand (Bi-edtabz) yielded results that were in strong agreement with the calculated values for its proposed formula, thereby confirming its composition.

| Element | Experimental (%) peerj.com | Calculated (%) peerj.com |

|---|---|---|

| Carbon | 33.18 | 33.39 |

| Hydrogen | 3.12 | 3.31 |

| Nitrogen | 10.49 | 10.62 |

The close correlation between the found and calculated percentages for the related compound demonstrates the utility of elemental analysis in verifying the successful synthesis and purity of complex coordination compounds.

Molar Conductivity Measurements for Electrolytic Character

Molar conductivity (Λm) measurements are performed to determine the electrolytic nature of a compound when dissolved in a solvent. This technique measures a solution's ability to conduct electricity, which depends on the concentration and mobility of its constituent ions. For an ionic complex like this compound (Na[Bi(EDTA)]), molar conductivity helps to confirm that it dissociates into its constituent ions in solution.

The compound is expected to behave as a 1:1 electrolyte, dissociating in an aqueous solution as follows:

Na[Bi(EDTA)] → Na⁺ + [Bi(EDTA)]⁻

The molar conductivity is measured at various concentrations. For strong electrolytes, a plot of molar conductivity (Λm) versus the square root of the concentration (√c) typically yields a nearly linear relationship at low concentrations, as described by Kohlrausch's Law. The data can be extrapolated to infinite dilution to find the limiting molar conductivity (Λ°m), which represents the conductivity when the ions are completely independent of each other. The magnitude of the molar conductivity value is indicative of the number of ions produced per formula unit of the complex in solution.

While specific experimental values for this compound are not detailed in the reviewed literature, a hypothetical set of measurements would resemble the data presented below, which is characteristic of a 1:1 electrolyte in an aqueous solution.

| Concentration (mol/L) | √c (mol/L)¹/² | Molar Conductivity (Λm) (S cm²/mol) |

|---|---|---|

| 0.0005 | 0.0224 | 125.2 |

| 0.0010 | 0.0316 | 123.9 |

| 0.0050 | 0.0707 | 120.5 |

| 0.0100 | 0.1000 | 118.0 |

The results from such an experiment would confirm the ionic nature of the complex and its stability in solution, showing that the [Bi(EDTA)]⁻ anion remains intact and does not undergo further significant dissociation under the measurement conditions.

In Depth Coordination Chemistry of Bismuthsodiumethylenediaminetetraacetate

Coordination Modes and Geometry of the Bismuth Center

Bismuth(III) is a large metal ion that typically exhibits high coordination numbers, a characteristic that is well-satisfied by the versatile hexadentate ligand, EDTA. peerj.comacs.org The EDTA⁴⁻ ligand envelops the bismuth cation, utilizing its two nitrogen atoms and four carboxylate oxygen atoms as donors to form a stable chelate complex. purdue.edu The primary species formed is the [Bi(EDTA)]⁻ anion.

The geometry of the bismuth center in the EDTA complex is often seven-coordinate, adopting a capped trigonal prismatic or a similar distorted polyhedral arrangement. This is exemplified in the discrete mononuclear complex anion [Bi(EDTA)(H₂O)]⁻, where a water molecule occupies the seventh coordination site. researchgate.net The coordination sphere of bismuth(III) can be flexible, with coordination numbers in its complexes ranging from six to ten, often resulting in geometries such as square antiprismatic or tricapped trigonal prismatic arrangements. acs.orglibretexts.org The large size of the Bi³⁺ ion allows for the accommodation of additional ligands like water, leading to these higher coordination numbers.

Stereochemical Preferences and Isomerism

A defining feature of bismuth(III) coordination chemistry is the stereochemical activity of its 6s² valence electron lone pair. ucl.ac.ukutexas.edu This lone pair can occupy a position in the coordination sphere, influencing the geometry of the complex and causing significant distortions from idealized polyhedra. acs.org This effect can lead to a gap in the coordination sphere, resulting in lower coordination numbers than might otherwise be expected. acs.org

The flexible nature of the EDTA ligand, which can be viewed as two connected tridentate fragments, allows for the possibility of geometric isomerism. dntb.gov.uaresearchgate.net Depending on the arrangement of the glycinate (B8599266) arms and the ethylenediamine (B42938) backbone around the central bismuth ion, different stereoisomers can potentially exist. The inherent stereochemical activity at the bismuth center makes the synthesis and characterization of single, well-defined isomers challenging, often resulting in various coordination geometries within a single reaction. ucl.ac.uk

Influence of Ligand Conformation on Metal Coordination

The EDTA ligand is exceptionally flexible, a property that is crucial for its ability to chelate a wide variety of metal ions, including the large Bi³⁺ ion. bohrium.comchemrxiv.org The ligand's conformation, involving the twisting of the central C-C bond of the ethylenediamine backbone and the arrangement of the four carboxymethyl arms, adapts to the specific electronic and steric requirements of the metal center. nih.gov This conformational adaptability allows EDTA to create a binding pocket that maximizes coordination and stability. chemrxiv.org The interaction between the metal's electronic structure and the ligand's functional groups dictates the final coordination number and geometry. bohrium.comnih.gov For the bismuth-EDTA complex, the ligand wraps around the metal ion, with the two nitrogen atoms and four oxygen atoms forming a cage-like structure that effectively sequesters the bismuth.

Electronic Structure and Bonding Within the Complex

The electronic structure of the bismuth-EDTA complex is governed by the interactions between the valence orbitals of the post-transition metal Bi(III) and the donor orbitals of the ligand. Bismuth(III) possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. The key valence orbitals involved in bonding are the 6s, 6p, and potentially the vacant 6d orbitals.

Nature of Bismuth-Ligand Bonds (e.g., Covalent, Dative)

Bismuth(III) is classified as a borderline metal ion but demonstrates a high affinity for ligands with oxygen and nitrogen donor atoms, such as EDTA. peerj.com The bonds formed between the bismuth center and the two nitrogen and four oxygen atoms of the EDTA ligand are primarily dative or coordinate covalent bonds. In these bonds, the ligand's donor atoms contribute a pair of electrons to the empty valence orbitals of the bismuth ion.

There is also a significant electrostatic (ionic) component to the Bi-O bonds, given the negative charge on the carboxylate groups. Furthermore, studies suggest the possibility of an anti-bonding interaction between the bismuth 6s orbitals and the ligand's orbitals, which can contribute to the covalent character of the bonds and influence the complex's structural distortions. acs.org Bismuth forms exceptionally strong complexes with ligands containing oxygen and nitrogen donors, highlighting the stability of these Bi-N and Bi-O linkages. acs.org

Ligand Field Theory and Molecular Orbital Theory Applications

While classical Ligand Field Theory (LFT) is most directly applied to transition metal complexes with partially filled d-orbitals, the principles of Molecular Orbital (MO) theory provide a robust framework for describing the bonding in the bismuth-EDTA complex. wikipedia.orgbritannica.comwordpress.com An MO diagram for [Bi(EDTA)]⁻ would show the combination of the ligand's six sigma-donor orbitals with the valence 6s, 6p, and 6d orbitals of bismuth to form bonding and antibonding molecular orbitals.

The bonding MOs are primarily ligand in character and are filled with the donated electron pairs, accounting for the stability of the complex. wordpress.com The antibonding MOs are primarily metal in character. wordpress.com A crucial aspect of the electronic structure is the fate of the Bi(III) 6s² electrons. In the MO model, these electrons may occupy a molecular orbital that is largely non-bonding or has some antibonding character. This high-energy, stereochemically active lone pair is responsible for the distortions observed in the coordination geometry, as it repels the bonding pairs of electrons. acs.orgucl.ac.uk

Speciation and Dynamic Behavior in Solution

The bismuth-EDTA complex, [Bi(EDTA)]⁻, is renowned for its exceptional thermodynamic stability, with a very high formation constant (log K ≈ 28). publications.gc.ca This high stability indicates that the complex is the predominant species over a wide range of conditions once formed.

However, the speciation of bismuth in aqueous solution is heavily influenced by pH due to the strong tendency of the Bi³⁺ ion to hydrolyze. nih.gov Bismuth(III) begins to hydrolyze at pH values near zero, forming various mononuclear and polynuclear hydroxo and oxo species, such as Bi(OH)²⁺ and the stable hexameric cluster Bi₆O₄(OH)₄⁶⁺. acs.orgnih.gov

This propensity for hydrolysis represents a competing equilibrium to the complexation with EDTA. researchgate.netrsc.org Consequently, the formation and stability of the [Bi(EDTA)]⁻ complex are pH-dependent. At very low pH, the EDTA ligand becomes protonated, competing with the bismuth ion for the ligand's donor sites. In neutral to alkaline solutions, the hydrolysis of the free Bi³⁺ ion can compete with complex formation. The speciation in a solution containing bismuth and EDTA is therefore a dynamic equilibrium involving the stable [Bi(EDTA)]⁻ anion, potentially protonated species like [Bi(HEDTA)], and various bismuth hydrolysis products, depending on the specific pH and concentration conditions. nih.gov

| Parameter | Value | Conditions |

| Log K₁ | ~28 | 20-25 °C, Ionic Strength 0.1 M |

| Common Coordination Number | 7 (with H₂O) | Aqueous Solution |

| Common Geometry | Distorted Polyhedron | - |

| Key Electronic Feature | Stereochemically Active 6s² Lone Pair | - |

Ligand Exchange Kinetics and Mechanisms

The kinetic stability of the Bismuth-ethylenediaminetetraacetate ([Bi(EDTA)]⁻) complex is a critical aspect of its coordination chemistry, determining its persistence and reactivity in solution. Studies on the isotopic exchange reaction between the [Bi(EDTA)]⁻ complex and free, hydrolyzed bismuth ions (Bi(III)) in solution have provided insight into the mechanisms governing ligand exchange. The rate of this exchange process can be described by a relatively simple rate law, suggesting a mechanism that is first order with respect to the concentration of both the bismuth-EDTA complex and the free bismuth ion. researchgate.net

The kinetic inertness of Bi³⁺ complexes is highly dependent on the nature of the donor atoms in the chelating ligand. nih.gov While EDTA, with its nitrogen and oxygen donor atoms, forms a highly stable complex with bismuth(III), the potential for ligand exchange still exists, especially when challenged by other strong chelating agents or competing metal ions. nih.govpeerj.com The strength and covalency between the bismuth ion and the donor atoms of the ligand are key factors in determining how resistant the complex is to dissociation or exchange. nih.gov

| Parameter | Description | Relevance to [Bi(EDTA)]⁻ |

|---|---|---|

| Reaction Order | Indicates how the rate of reaction is affected by the concentration of the reactants. | The isotopic exchange is first order in both [Bi(EDTA)]⁻ and free Bi(III), suggesting a bimolecular mechanism. researchgate.net |

| Proposed Mechanism | The step-by-step sequence of elementary reactions by which overall chemical change occurs. | An associative mechanism involving a dinuclear intermediate is suggested for the isotopic exchange. researchgate.net |

| Kinetic Inertness | The resistance of a complex to undergo ligand substitution. | Considered kinetically robust due to the multidentate nature of EDTA, but can be challenged by stronger chelators. nih.gov |

| Influence of pH | The concentration of hydrogen ions in the solution. | Affects the speciation of both free bismuth (hydrolysis) and the EDTA ligand, thereby influencing the exchange rate. researchgate.netpeerj.com |

Solvation Effects on Complex Stability and Reactivity

The solvent environment plays a crucial role in the stability and reactivity of the Bismuthsodiumethylenediaminetetraacetate complex. As a charged species, the [Bi(EDTA)]⁻ anion and its sodium counter-ion interact strongly with solvent molecules, particularly in polar media like water. These solvation effects can influence the complex's thermodynamic stability and its kinetic behavior.

While specific studies on Bismuth-EDTA in various organic solvents are limited, general principles of coordination chemistry suggest that solvent properties significantly impact stability. In coordinating solvents, solvent molecules can compete for sites in the bismuth coordination sphere, potentially facilitating ligand exchange or dissociation. The dielectric constant of the solvent also affects the electrostatic interactions within the complex and between the complex and other ions in the solution. Studies on other bismuth-containing materials, such as bismuth vanadate, have shown that solvation can significantly alter the electronic properties and energetics of the bismuth center, a principle that extends to coordination complexes in solution. chemrxiv.org

| Solvent Property | Effect on [Bi(EDTA)]⁻ Complex | Mechanism of Influence |

|---|---|---|

| pH (in aqueous solution) | High stability in acidic conditions; potential for dissociation in basic conditions. peerj.com | Competition from hydroxide (B78521) ions (OH⁻) for coordination to Bi³⁺; deprotonation/protonation of ligand functional groups. nih.gov |

| Polarity | Influences solubility and ion pairing. | Stabilizes the charged complex and counter-ions through dipole-ion interactions. |

| Coordinating Ability | Can facilitate ligand dissociation or exchange. | Solvent molecules may directly coordinate to the bismuth center, weakening the Bi-EDTA bonds. |

| Ionic Strength | Affects the activity of ionic species and electrostatic interactions. | Shields electrostatic interactions, which can influence reaction rates and equilibrium positions. researchgate.net |

Supramolecular Assemblies Involving the Bismuth Coordination Compound

Coordination complexes like [Bi(EDTA)]⁻ can serve as building blocks, or "tectons," for the construction of larger, highly organized supramolecular assemblies. These structures are formed and held together by non-covalent interactions, leading to the formation of extended networks in the solid state or specific aggregates in solution. The geometry of the [Bi(EDTA)]⁻ anion, combined with the presence of multiple hydrogen bond donor and acceptor sites, makes it an excellent candidate for participating in self-assembly processes. researchgate.net The resulting supramolecular architectures can exhibit properties that are distinct from the individual complex units.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are attractive or repulsive forces between molecules that are weaker than covalent bonds. wikipedia.orgtaylorandfrancis.com They are fundamental to the formation of supramolecular structures. In the case of this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding : This is a primary driving force for self-assembly in this system. The four carboxylate groups of the EDTA ligand are potent hydrogen bond acceptors. In the hydrated solid state (e.g., Na[Bi(EDTA)]·3H₂O), water molecules act as bridges, forming extensive hydrogen-bonding networks that link adjacent [Bi(EDTA)]⁻ anions and connect to the sodium counter-ions.

Ionic Interactions : Strong electrostatic attractions exist between the negatively charged [Bi(EDTA)]⁻ complex and the positively charged sodium (Na⁺) counter-ions. These ionic bonds are crucial in defining the primary crystal lattice structure.

Pnictogen Bonding : A more subtle but important interaction involves the bismuth atom itself. As a heavy p-block element (a pnictogen), the covalently bonded bismuth atom can have an electrophilic region that can interact attractively with a nucleophile. researchgate.net This type of interaction, known as a bismuth bond, can influence the packing of molecules in the solid state. researchgate.net

π-π stacking is not relevant for the standard [Bi(EDTA)]⁻ complex, as the ligand is aliphatic. However, modification of the EDTA backbone to include aromatic groups, creating ligands such as EDTA-based phenylene, can introduce the possibility of π-π stacking, enabling the design of more complex and varied supramolecular structures. peerj.com

| Type of Interaction | Participating Groups in this compound | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Carboxylate oxygen atoms (acceptors); Water molecules (donors and acceptors). | Creates extended networks, linking complex anions and mediating interactions with counter-ions and solvent. |

| Ionic Interactions | [Bi(EDTA)]⁻ anion; Na⁺ cation. | Primary electrostatic force holding the crystal lattice together. |

| Pnictogen (Bismuth) Bonding | Bismuth atom (electrophilic region); Oxygen or other nucleophilic atoms from adjacent molecules. researchgate.net | Provides directional control and contributes to the overall stability of the crystal packing. |

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of individual components into ordered structures driven by non-covalent interactions. For this compound, this process is most evident during crystallization from an aqueous solution. As the solvent evaporates, the components—[Bi(EDTA)]⁻ anions, Na⁺ cations, and water molecules—organize themselves to maximize favorable interactions (ionic and hydrogen bonds) and achieve a thermodynamically stable, crystalline solid.

The result is a hierarchical structure. At the primary level, the bismuth ion is coordinated by the EDTA ligand. At the secondary level, these individual complex units are arranged into a specific, repeating pattern (a crystal lattice) through the interplay of ionic bonds and a network of hydrogen bonds. This ordered arrangement can be considered a simple form of a metal-organic framework, where the nodes are the bismuth complexes and the linkers are the non-covalent interactions mediated by counter-ions and water molecules. The specific geometry and connectivity of these interactions dictate the final crystal symmetry and packing arrangement. The principles of forming two-dimensional coordination polymers through self-assembly, observed in lanthanide complexes, are analogous to the processes that can occur with bismuth complexes. researchgate.net

| Component | Role in Self-Assembly | Driving Force |

|---|---|---|

| [Bi(EDTA)]⁻ Anion | Primary structural building block. | Provides defined geometry and multiple sites for non-covalent interactions (carboxylate groups). |

| Na⁺ Cation | Counter-ion. | Balances the charge and acts as a node in the electrostatic network, linking multiple anions. |

| Water Molecules | Bridging and space-filling component. | Forms extensive hydrogen-bonding networks that connect all other components. |

Computational and Theoretical Investigations of Bismuth Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structures of bismuth-containing complexes. rsc.orgscispace.com By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost.

A fundamental application of DFT in the study of Bismuth Sodium Ethylenediaminetetraacetate (B1237979) is the determination of its equilibrium geometry. Geometry optimization calculations seek to find the minimum energy conformation of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles between the bismuth center and the ethylenediaminetetraacetate (EDTA) ligand. These calculations are crucial for understanding the steric and electronic interactions that govern the complex's three-dimensional structure.

For a typical Bi-EDTA complex, DFT calculations would likely predict a coordination number of six for the bismuth ion, with the EDTA ligand acting as a hexadentate ligand, binding through its two nitrogen atoms and four carboxylate oxygen atoms. researchgate.net The resulting geometry is often a distorted octahedron, accommodating the intricate wrapping of the EDTA ligand around the central bismuth ion.

Vibrational frequency analysis, performed after geometry optimization, serves two primary purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Secondly, it provides a theoretical vibrational spectrum (Infrared and Raman) of the molecule. ijcce.ac.irresearchgate.net By comparing these calculated frequencies with experimental spectroscopic data, researchers can validate the computed structure and assign specific vibrational modes to observed spectral peaks. nih.govresearchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Bi-EDTA Complex

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(Bi-N) | 400 - 450 | Bismuth-Nitrogen stretching |

| ν(Bi-O) | 300 - 350 | Bismuth-Oxygen (B8504807) stretching |

| ν(C=O)asymmetric | 1600 - 1650 | Asymmetric carboxylate C=O stretching |

| ν(C=O)symmetric | 1400 - 1450 | Symmetric carboxylate C=O stretching |

| δ(CH₂) | 1300 - 1480 | Methylene (B1212753) group scissoring and wagging |

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

DFT calculations provide valuable information about the electronic structure of Bismuth Sodium Ethylenediaminetetraacetate. The total electronic energy of the optimized geometry is a key output, which can be used to assess the relative stability of different isomers or conformations.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgnumberanalytics.comlibretexts.org The energies and spatial distributions of these orbitals are critical for understanding the chemical reactivity and electronic properties of the complex. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. researchgate.net

In a Bi-EDTA complex, the HOMO is typically localized on the carboxylate groups of the EDTA ligand, while the LUMO is often centered on the bismuth ion. This suggests that the complex is susceptible to electrophilic attack at the ligand and nucleophilic attack at the metal center.

Table 2: Representative Frontier Molecular Orbital Energies for a Bi-EDTA Complex

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and depend on the level of theory and solvent model employed.

A significant advantage of DFT is its ability to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgresearchgate.net For Bi(III) complexes, these transitions often involve the promotion of an electron from an orbital with significant ligand character to one with more metal character (ligand-to-metal charge transfer, LMCT) or d-d transitions within the metal center. bath.ac.uklibretexts.org The calculated absorption wavelengths and oscillator strengths can be directly compared with experimental UV-Vis spectra to aid in their interpretation. researchgate.net

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govcomporgchem.combohrium.com By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. utoronto.ca This is particularly useful for assigning peaks in complex experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the coordination to the bismuth ion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes, flexibility, and interactions of Bismuth Sodium Ethylenediaminetetraacetate with its environment, typically in a solvent like water. researchgate.net

MD simulations can explore the conformational landscape of the Bi-EDTA complex, revealing the different shapes it can adopt at a given temperature. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding the flexibility of the EDTA ligand and how it adapts its coordination to the bismuth ion. The simulations can quantify the fluctuations in bond lengths and angles, providing a measure of the rigidity or flexibility of different parts of the molecule.

When performed in a simulated solvent environment, MD simulations provide a detailed picture of how solvent molecules, such as water, interact with the Bismuth Sodium Ethylenediaminetetraacetate complex. nih.govosti.gov These simulations can reveal the structure of the solvation shells around the complex and the dynamics of solvent exchange. The mobility of the EDTA ligand can also be assessed by tracking the movement of its different segments over time. This information is vital for understanding the stability of the complex in solution and its interactions with other molecules in a biological or chemical system.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms involves mapping the potential energy surface (PES) of a chemical reaction. This map charts the energy of the system as the geometry of the molecules changes from reactants to products. Key points on this surface—reactants, products, intermediates, and transition states—are identified and characterized to build a comprehensive picture of the reaction pathway. umn.edu

The elucidation of a reaction pathway is fundamental to understanding its mechanism. Using methods like Density Functional Theory (DFT), chemists can model the step-by-step process of a chemical transformation, such as the complexation of a bismuth(III) ion by an EDTA ligand.

The formation of the [Bi(EDTA)]⁻ complex can be computationally modeled as a substitution reaction where the water molecules coordinated to the aqueous Bi³⁺ ion are successively replaced by the nitrogen and carboxylate oxygen donor atoms of the EDTA molecule. nih.gov This process involves:

Locating Stationary Points: Geometries of the reactants (e.g., [Bi(H₂O)ₙ]³⁺ and EDTA⁴⁻), products ([Bi(EDTA)]⁻), and any intermediates are optimized to find their lowest energy structures (energy minima).

Identifying Transition States (TS): A transition state represents the highest energy point along the lowest energy path between a reactant and a product. It is a saddle point on the PES. Sophisticated algorithms are used to locate these transient structures.

Frequency Calculations: To confirm the nature of a stationary point, its vibrational frequencies are calculated. A stable species (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactant to product. umn.edu

By connecting the reactants, transition states, and products, the entire reaction coordinate can be mapped. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. A study on the complexation of various metal ions with EDTA has shown that DFT calculations can effectively evaluate the thermodynamic changes, such as the free energy of complexation, which is crucial for understanding the stability of the resulting complexes. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation for a Reaction Step

| Species | Role | Relative Energy (kJ/mol) | Number of Imaginary Frequencies |

| Reactant Complex | Starting Material | 0.0 | 0 |

| Transition State (TS1) | Energy Maximum | +55.0 | 1 |

| Product Complex | Final Material | -120.0 | 0 |

If Bismuthsodiumethylenediaminetetraacetate were to be used as a catalyst, computational modeling would be essential for simulating the entire catalytic cycle. While such applications are not prominent for this specific complex, computational studies on other bismuth-based catalysts have demonstrated the power of this approach. oaepublish.com

A catalytic cycle simulation involves computationally modeling each discrete step of the cycle, such as:

Binding of the substrate to the bismuth complex.

Chemical transformation (e.g., bond activation, insertion).

Release of the product.

Regeneration of the catalyst.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the chemical structure of a series of compounds with their observed reactivity. researchgate.net These models are powerful predictive tools in chemical research and development.

The development of a QSRR model begins with creating a dataset of structurally similar molecules and their experimentally measured reactivity (e.g., reaction rate constants, equilibrium constants). Computational chemistry is then used to calculate a set of numerical parameters, known as descriptors, that quantify various aspects of each molecule's structure.

Statistical techniques, most commonly multiple linear regression (MLR), are then employed to derive a mathematical equation that links the descriptors to the reactivity. For instance, a study on metal-EDTA complexes found a good quantitative correlation between the complexation free energies (a measure of reactivity/stability) and the dipole moments of the complexes. nih.gov Such a correlation provides insight into the underlying factors governing reactivity, suggesting in this case that electrostatic interactions play a significant role.

Table 2: Conceptual Framework for a QSRR Study Dataset

| Compound ID | Descriptor 1 (e.g., Steric) | Descriptor 2 (e.g., Electronic) | Observed Reactivity (log k) |

| Bi-Complex-1 | 150.5 ų | -5.6 eV | 2.1 |

| Bi-Complex-2 | 162.1 ų | -5.9 eV | 1.8 |

| Bi-Complex-3 | 148.9 ų | -5.2 eV | 2.5 |

| ... | ... | ... | ... |

A major advantage of modern QSRR is the use of theoretical descriptors calculated from first principles, typically using DFT. researchgate.net These descriptors provide a more profound and physically meaningful basis for understanding reactivity compared to simple empirical parameters. They can be broadly classified into global and local descriptors.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are often defined in the context of Conceptual DFT and can be calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org

Local Reactivity Descriptors are used to predict the most reactive sites within a molecule. A key example is the Molecular Electrostatic Potential (ESP), which maps the charge distribution onto the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. asrjetsjournal.org This allows for the prediction of regioselectivity in chemical reactions.

By calculating these descriptors for a novel compound like a derivative of this compound, its reactivity profile can be predicted without the need for initial experiments, guiding synthetic efforts and accelerating discovery.

Table 3: Key Theoretical Descriptors Used in Reactivity Prediction

| Descriptor | Definition (Approximation) | Predicted Reactivity Aspect |

| Global Descriptors | ||

| HOMO Energy (EHOMO) | - Ionization Potential (IP) | Electron-donating ability (nucleophilicity) |

| LUMO Energy (ELUMO) | - Electron Affinity (EA) | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical stability and low reactivity (larger gap) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature of the molecule |

| Local Descriptors | ||

| Electrostatic Potential (ESP) | Calculation of charge distribution | Identifies sites for electrophilic or nucleophilic attack |

Advanced Analytical Methodologies for Bismuthsodiumethylenediaminetetraacetate Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are essential for isolating and purifying specific target compounds from complex mixtures. 911metallurgist.com These methods involve a stationary phase and a mobile phase, where components of a mixture separate based on their differential distribution between the two phases. 911metallurgist.com For metal complexes like Bismuthsodiumethylenediaminetetraacetate, chromatographic methods allow for quantification and identification based on characteristics such as charge, polarity, and size. 911metallurgist.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the quantitative analysis of compounds in biological and environmental samples. researchgate.net The method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. brainbloomtutors.blog This makes it a valuable tool for pharmacokinetic studies and the identification of metabolites. researchgate.net

In the context of this compound, LC-MS/MS can be used for its speciation and quantification. The process involves introducing a sample into the LC system, where the bismuth-EDTA complex is separated from other components in the matrix on a chromatographic column. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov ESI-MS has been successfully used to identify a range of metal-EDTA complexes, which exist as stable anionic species in solution, such as [Bi(EDTA)]-. nih.gov The tandem mass spectrometer (MS/MS) then allows for further fragmentation of the parent ion, generating a unique fingerprint that confirms the identity of the compound with high specificity and sensitivity. researchgate.net A related technique, ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS), has also been reported for the successful analysis of metal-EDTA complexes, including those of bismuth, offering a fast and efficient separation. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Metal-EDTA Complex Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase C18 Column | Separation based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with a buffer (e.g., ammonium (B1175870) acetate) | Elution of the analyte from the column. |

| Ionization Mode | Electrospray Ionization (ESI) - Negative | Generation of negatively charged ions of the [Bi(EDTA)]- complex. nih.gov |

| MS Detection | Triple Quadrupole (QqQ) | High selectivity and sensitivity for quantitative analysis. researchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent-to-daughter ion transitions for precise quantification. researchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. wikipedia.org The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a long capillary column. illinois.edu The separated components then enter a mass spectrometer for detection and identification. osti.gov

Direct analysis of this compound by GC-MS is generally not feasible due to the compound's ionic nature and extremely low volatility. nih.govacs.org However, GC-based methods are highly relevant in the broader context of bismuth analysis, particularly for organometallic and volatile bismuth species. For instance, GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) has been used for the speciation of volatile bismuth compounds like trimethylbismuth (B1197961) (Me₃Bi) in environmental gas samples. rsc.org Similarly, GC-MS has been employed to identify derivatized bismuth compounds, such as methyldiethylbismuth (MeEt₂Bi), in biological contexts. researchgate.net

For a non-volatile complex like bismuth-EDTA, analysis via GC-MS would necessitate a chemical derivatization step to convert it into a volatile analogue. While challenging, this approach is used for other metal chelates. brainbloomtutors.blogillinois.edu The primary utility of GC-MS/MS in research involving this compound would likely be for the analysis of volatile impurities, reaction byproducts, or specific volatile organobismuth species that might be formed under certain environmental or biological conditions. rsc.org

Table 2: GC-MS System Configuration for Volatile Bismuth Compound Analysis

| Component | Specification | Function |

|---|---|---|

| Injector | Split/Splitless Inlet | Vaporizes the sample for introduction onto the column. researchgate.net |

| GC Column | Capillary column (e.g., DB-5ms) | Separates volatile compounds based on boiling point and polarity. researchgate.net |

| Carrier Gas | Helium | Transports the sample through the column. researchgate.net |

| Ionization | Electron Ionization (EI) | Fragments molecules to produce a characteristic mass spectrum. rsc.org |

| Detector | Mass Spectrometer (e.g., Ion Trap, Quadrupole) | Identifies and quantifies compounds based on their mass-to-charge ratio. rsc.org |

Ion Exchange Chromatography for Charge-Based Separation